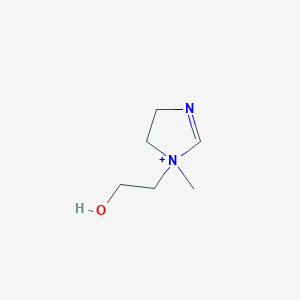
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to an imidazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the reaction of imidazole with ethylene oxide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the imidazolium ring can participate in π-π interactions and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.
1-(2-Hydroxyethyl)piperazine: Similar in having a hydroxyethyl group but differs in the presence of a piperazine ring.
Methyldiethanolamine (MDEA): Similar in having a hydroxyethyl group but differs in the presence of a diethanolamine structure.
Uniqueness
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113289-83-1 |
|---|---|
Molekularformel |
C6H13N2O+ |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H13N2O/c1-8(4-5-9)3-2-7-6-8/h6,9H,2-5H2,1H3/q+1 |
InChI-Schlüssel |
AERBHQYSUWNIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
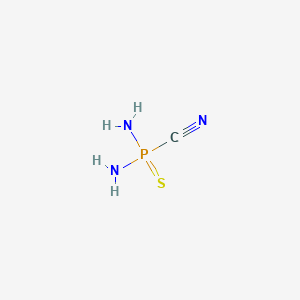

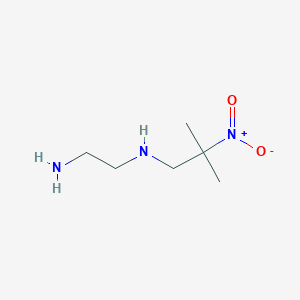
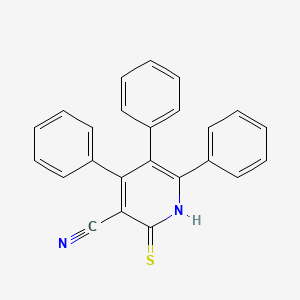

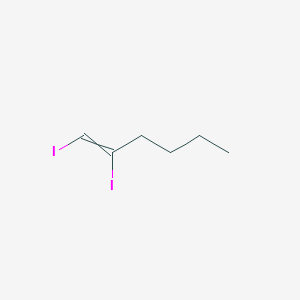
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
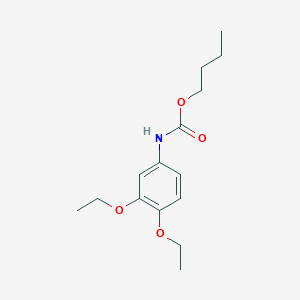

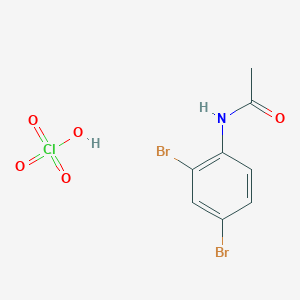
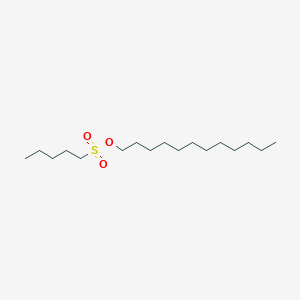
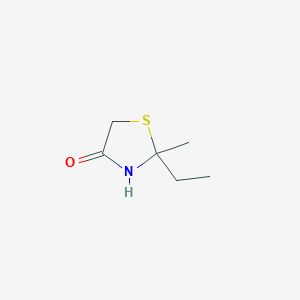
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
